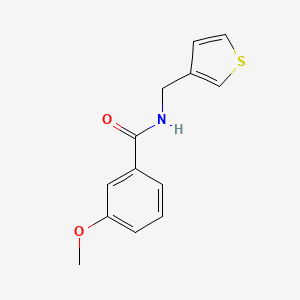![molecular formula C17H15NOS B6536794 2-(naphthalen-1-yl)-N-[(thiophen-3-yl)methyl]acetamide CAS No. 1060176-57-9](/img/structure/B6536794.png)
2-(naphthalen-1-yl)-N-[(thiophen-3-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Naphthalen-1-yl)-N-[(thiophen-3-yl)methyl]acetamide is an organic compound that features a naphthalene ring and a thiophene ring connected through an acetamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-[(thiophen-3-yl)methyl]acetamide typically involves the following steps:
Formation of the Acetamide Intermediate: The initial step involves the reaction of naphthalene-1-carboxylic acid with thionyl chloride to form naphthalene-1-carbonyl chloride. This intermediate is then reacted with thiophen-3-ylmethanamine to form the desired acetamide linkage.
Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Naphthalen-1-yl)-N-[(thiophen-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene or thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Brominated derivatives.
Aplicaciones Científicas De Investigación
2-(Naphthalen-1-yl)-N-[(thiophen-3-yl)methyl]acetamide has several scientific research applications:
Organic Electronics: The compound’s conjugated system makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Medicinal Chemistry: Its structural features allow it to interact with biological targets, making it a potential lead compound for drug development.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-(naphthalen-1-yl)-N-[(thiophen-3-yl)methyl]acetamide depends on its application:
In Organic Electronics: The compound functions as a charge transport material, facilitating the movement of electrons or holes within the device.
In Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(Naphthalen-1-yl)thiophene: Similar structure but lacks the acetamide linkage.
Naphthalene-1-carboxamide: Contains the naphthalene ring and acetamide group but lacks the thiophene ring.
Thiophene-3-carboxamide: Contains the thiophene ring and acetamide group but lacks the naphthalene ring.
Uniqueness
2-(Naphthalen-1-yl)-N-[(thiophen-3-yl)methyl]acetamide is unique due to the presence of both naphthalene and thiophene rings connected through an acetamide linkage. This unique structure imparts specific electronic and steric properties, making it suitable for various advanced applications.
Propiedades
IUPAC Name |
2-naphthalen-1-yl-N-(thiophen-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NOS/c19-17(18-11-13-8-9-20-12-13)10-15-6-3-5-14-4-1-2-7-16(14)15/h1-9,12H,10-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZBHOKSCUHBHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-fluoro-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536723.png)
![3,4-dichloro-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536735.png)
![N-[(thiophen-3-yl)methyl]furan-2-carboxamide](/img/structure/B6536743.png)
![2-{[1,1'-biphenyl]-4-yl}-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536759.png)

![2-chloro-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536767.png)
![3,4-difluoro-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536770.png)
![3,4,5-triethoxy-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536773.png)
![2-(methylsulfanyl)-N-[(thiophen-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B6536778.png)
![N-[(thiophen-3-yl)methyl]naphthalene-1-carboxamide](/img/structure/B6536789.png)
![2-(4-tert-butylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536799.png)
![N-[(thiophen-3-yl)methyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6536804.png)
![2-(3,4-dimethoxyphenyl)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536807.png)
![2-(2,4-dichlorophenoxy)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536814.png)
